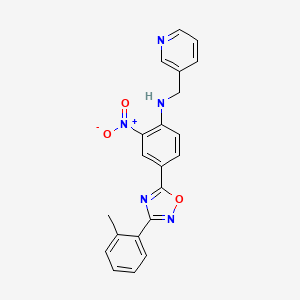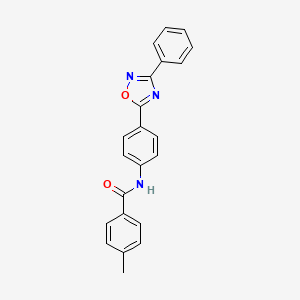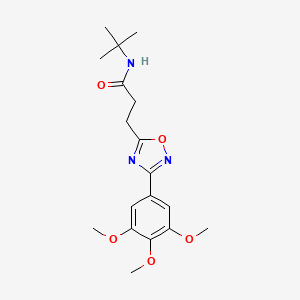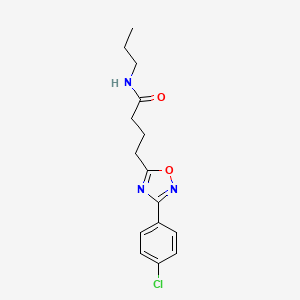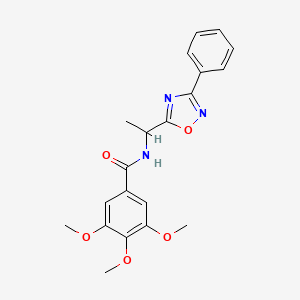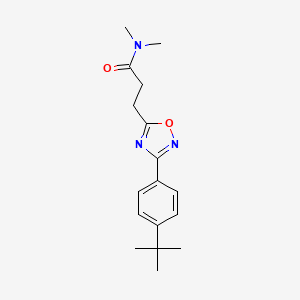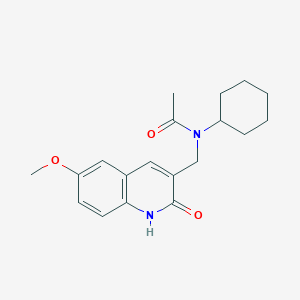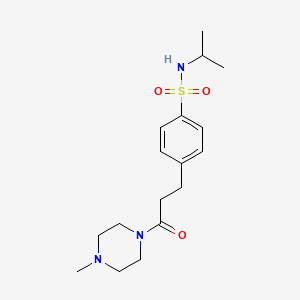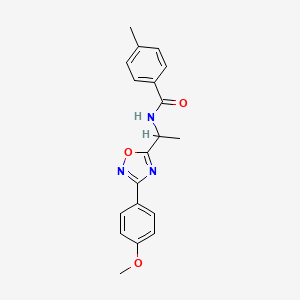
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, also known as MOPEB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MOPEB belongs to the class of oxadiazole derivatives, which have been widely studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in tumor growth and proliferation. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been found to exhibit low toxicity and good biocompatibility, making it a potential candidate for use in vivo. Studies have shown that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide can effectively inhibit tumor growth in animal models, with no significant adverse effects on normal tissues. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations can be overcome by modifying the chemical structure of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide or by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for the research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide. One potential direction is the development of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide-based materials with improved optical and electronic properties for use in organic electronics. Another direction is the investigation of the potential of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide and to optimize its chemical structure for improved activity and selectivity.
Méthodes De Synthèse
The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene oxide to obtain N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide. The overall process is simple, efficient, and can be easily scaled up for bulk production.
Applications De Recherche Scientifique
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been extensively investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been employed as a hole-transporting material in organic light-emitting diodes (OLEDs), with studies showing improved device performance compared to traditional hole-transporting materials.
Propriétés
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-6-15(7-5-12)18(23)20-13(2)19-21-17(22-25-19)14-8-10-16(24-3)11-9-14/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUXZHVYCVOUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


